molecular formula C14H12N2O2 B490579 4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol

4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol

Cat. No.: B490579
M. Wt: 240.26g/mol
InChI Key: ARIIAXPLJDKFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 4-aminophenol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol is unique due to its combination of hydroxyl and imine functional groups, which contribute to its diverse chemical reactivity and biological activities. Its broad-spectrum antimicrobial and antidiabetic properties make it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)iminoethylideneamino]phenol

InChI

InChI=1S/C14H12N2O2/c17-13-5-1-11(2-6-13)15-9-10-16-12-3-7-14(18)8-4-12/h1-10,17-18H

InChI Key

ARIIAXPLJDKFOI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=CC=NC2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1N=CC=NC2=CC=C(C=C2)O)O

Origin of Product

United States

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